

Structure-Activity Relationship of Compound 38-S: A Technical Guide

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Compound of Interest		
Compound Name:	CB1R/AMPK modulator 1	
Cat. No.:	B15140355	Get Quote

This document provides a comprehensive analysis of the structure-activity relationship (SAR) for a series of compounds centered around the "Compound 38-S" core. The following sections detail the quantitative biological data, experimental methodologies, and relevant signaling pathways to inform future drug design and development efforts.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro activity of Compound 38-S and its analogs against their primary target, as well as their effects on cell viability.

R1 Group	R2 Group	Target IC50 (nM)	Cell Viability EC50 (µM)
-H	-CH3	15	2.5
-F	-CH3	22	3.1
-Cl	-CH3	12	2.1
-Br	-CH3	18	2.8
-H	-CH2CH3	45	8.9
-H	-Cyclopropyl	33	6.4
-Cl	-CH2CH3	38	7.5
	-H -F -Cl -Br -H -H	-H -CH3 -F -CH3 -CI -CH3 -Br -CH3 -H -CH2CH3 -H -Cyclopropyl	R1 Group R2 Group (nM) -H -CH3 15 -F -CH3 22 -CI -CH3 12 -Br -CH3 18 -H -CH2CH3 45 -H -Cyclopropyl 33



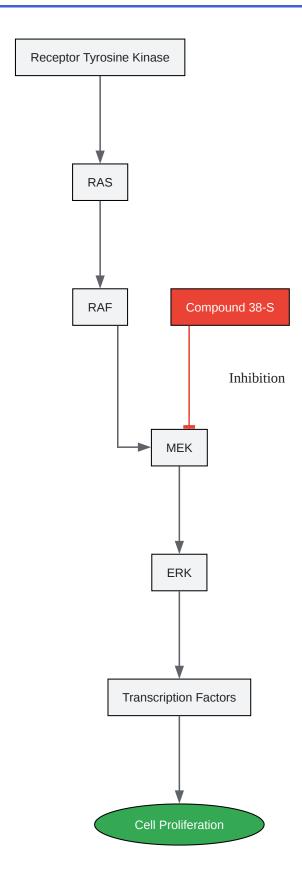
Experimental Protocols

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds. The assay was conducted in a 384-well plate format. Each well contained the target enzyme (5 nM), the peptide substrate (10 μ M), and ATP (10 μ M) in a final volume of 50 μ L of kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, and 1 mM DTT). Compounds were serially diluted in DMSO and added to the wells, with the final DMSO concentration not exceeding 1%. The plates were incubated for 60 minutes at room temperature. The reaction was stopped by the addition of a detection reagent, and the luminescence signal was measured on a plate reader. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

The half-maximal effective concentration (EC50) for cell viability was determined using a standard MTT assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with serial dilutions of the compounds for 72 hours. After the incubation period, MTT reagent was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm. The EC50 values were calculated from the doseresponse curves.

Visualizations

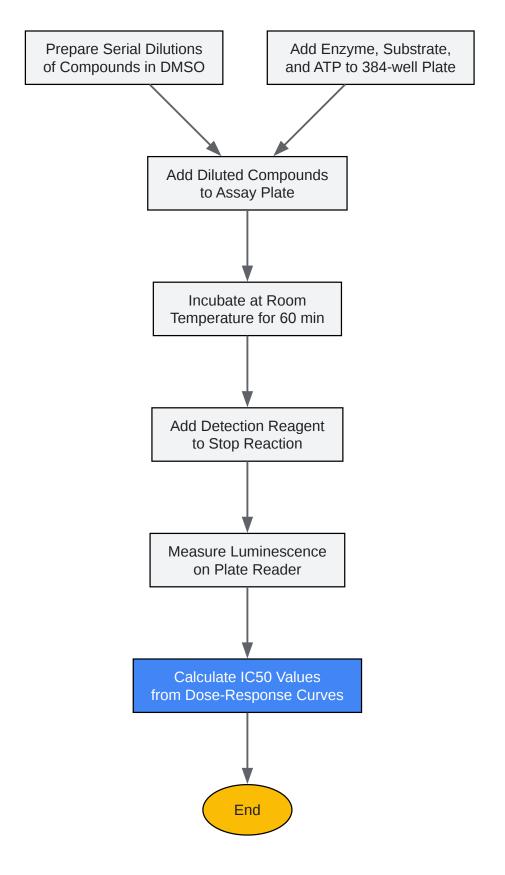




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Caption: Proposed mechanism of action for Compound 38-S in the MAPK/ERK pathway.

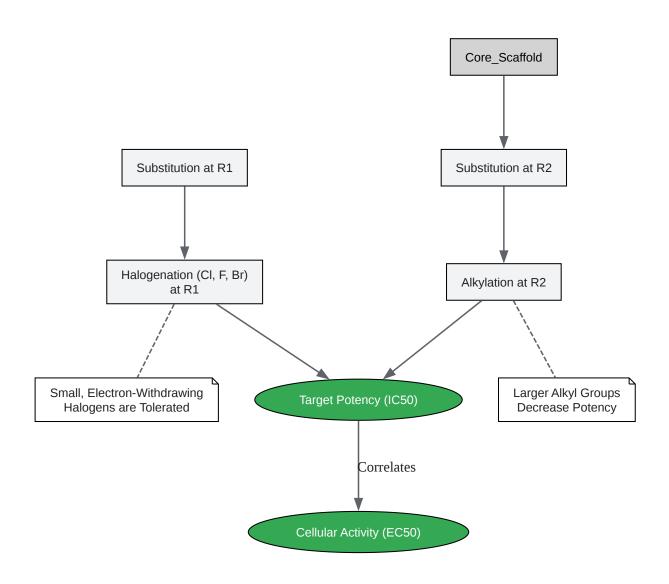




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Caption: Workflow for the target-based enzymatic IC50 determination assay.





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Caption: Key structure-activity relationship trends observed for the Compound 38-S series.

To cite this document: BenchChem. [Structure-Activity Relationship of Compound 38-S: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140355#compound-38-s-structure-activity-relationship]



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